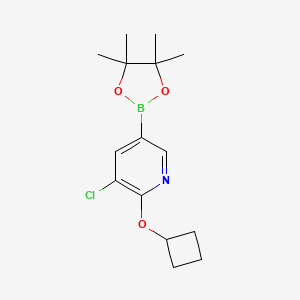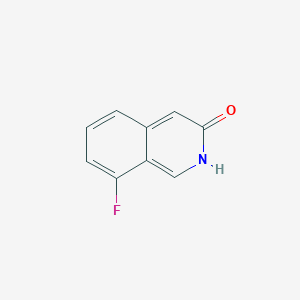![molecular formula C11H14BrNO2 B8771933 Acetamide, N-[4-(3-bromopropoxy)phenyl]- CAS No. 40981-73-5](/img/structure/B8771933.png)
Acetamide, N-[4-(3-bromopropoxy)phenyl]-
Overview
Description
Acetamide, N-[4-(3-bromopropoxy)phenyl]- is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of acetamide, where the acetamide group is substituted with a 4-(3-bromo-propoxy)-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(3-bromopropoxy)phenyl]- typically involves the reaction of 4-hydroxyacetophenone with 3-bromopropylamine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for Acetamide, N-[4-(3-bromopropoxy)phenyl]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-(3-bromopropoxy)phenyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amides.
Oxidation Reactions: Products include quinones and other oxidized phenyl derivatives.
Reduction Reactions: Products include primary amines and alcohols.
Scientific Research Applications
Acetamide, N-[4-(3-bromopropoxy)phenyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-(3-bromopropoxy)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3-Chloro-propoxy)-phenyl]-acetamide
- N-[4-(3-Iodo-propoxy)-phenyl]-acetamide
- N-[4-(3-Fluoro-propoxy)-phenyl]-acetamide
Uniqueness
Acetamide, N-[4-(3-bromopropoxy)phenyl]- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in research and industrial applications .
Properties
CAS No. |
40981-73-5 |
|---|---|
Molecular Formula |
C11H14BrNO2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
N-[4-(3-bromopropoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H14BrNO2/c1-9(14)13-10-3-5-11(6-4-10)15-8-2-7-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
GYQVTCSDOJTHEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCBr |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














